molecular formula C22H39N3O6 B077454 Boc-Pro-Leu-Val-Ome CAS No. 13650-75-4

Boc-Pro-Leu-Val-Ome

Cat. No. B077454
CAS RN: 13650-75-4
M. Wt: 441.6 g/mol
InChI Key: KJJKZHILDMSZOS-ULQDDVLXSA-N
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Description

Synthesis Analysis

The synthesis of peptides similar to "Boc-Pro-Leu-Val-Ome" often involves standard peptide coupling methods and can include the incorporation of unusual amino acids or peptide bonds to study their conformational impacts. For instance, the synthesis of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3 involves coupling dehydroleucine methyl ester with Boc-Pro-OH, highlighting techniques for introducing specific structural features into peptide chains (Narula, Patel, Singh, & Chauhan, 1990).

Molecular Structure Analysis

The molecular structure of peptides, including those related to "Boc-Pro-Leu-Val-Ome," is crucial for understanding their conformational preferences. Crystal structure analyses reveal that these peptides can adopt various conformations, such as α-helices, β-turns, and mixed 3_10/α-helices, depending on their sequence and the presence of specific amino acids. For example, the crystal structures of heterochiral peptides Boc-(D) Val-(D) Ala-Leu-Ala-OMe show enhanced stability of β-sheets through C-H…O hydrogen bonds, demonstrating the impact of chirality and hydrogen bonding on peptide structure (Fabiola et al., 2001).

Chemical Reactions and Properties

Peptides similar to "Boc-Pro-Leu-Val-Ome" participate in various chemical reactions that reflect their reactivity and potential chemical properties. For instance, the synthesis and crystal conformation studies of Boc-Pro-Leu-Ψ(NH-SO2)-Gly-NH2 provide insights into the chemical behavior of pseudopeptides incorporating the NH-SO2 junction, indicating the influence of specific bonds on peptide folding and stability (Zecchini et al., 1991).

Physical Properties Analysis

The physical properties of peptides, such as solubility, stability, and crystalline structure, are influenced by their molecular conformation and chemical composition. Research on peptides like Boc-Aib-Val-Aib-Aib-Val-Val-Val-Aib-Val-Aib-OMe shows that different helical conformations can coexist in crystalline forms, affecting their physical properties and interactions (Karle et al., 1989).

Chemical Properties Analysis

The chemical properties of peptides, including reactivity, stability, and interaction with other molecules, are essential for their potential applications. Studies on the molecular association of alkanoic acids with their thallium(I) salts, for example, provide insights into the chemical properties and reactivity of peptides in the presence of metal ions, highlighting the importance of chemical interactions in determining peptide behavior (Guitot et al., 2009).

Scientific Research Applications

  • Beta-Hairpin Peptide Design and Conformation Analysis :

    • Boc-Leu-Val-Val-D-Pro-Gly-Leu-Val-Val-OMe, a related peptide, was designed as a model for a beta-hairpin conformation. Its circular dichroism spectra in various organic solvents showed characteristics consistent with beta-sheet structures. Nuclear Overhauser effects (NOEs) observed between specific protons supported the beta-hairpin conformation, particularly the Type II' beta-turn conformation for the D-Pro-Gly segment (Awasthi, Raghothama, & Balaram, 1995).
  • Influence of Loop Size in Peptide Hairpins :

    • The design of peptides with expanded loop sizes, such as Boc-Leu-Phe-Val-(D)Pro-(L)Pro-(D)Ala-Leu-Phe-Val-OMe, was investigated. This research explored the effects of loop expansion on peptide hairpin stability and conformation. NMR studies and solvent titration were used to confirm the antiparallel registry and formation of specific hydrogen bonds in these peptides (Rai, Raghothama, & Balaram, 2006).
  • Role of Beta-Turns in Beta-Hairpin Nucleation :

    • The solution conformation of Boc-Leu-Val-Val-D-Pro-Gly-Leu-Val-Val-OMe was investigated in organic solvents using NMR spectroscopy. This research highlighted the importance of beta-turns, specifically Type II′ beta-turns, in the formation of beta-hairpin structures in short peptide sequences (Raghothama, Awasthi, & Balaram, 1998).
  • Effects of Turn Stereochemistry on Beta-Hairpins :

    • The conformational analysis of synthetic octapeptides like Boc-Leu-Val-Val-D-Pro-L-Ala-Leu-Val-Val-OMe showed how beta-turn stereochemistry influences the formation of beta-hairpin structures. This research provided insights into the relationship between turn conformation (type II' and type I') and overall peptide structure (Das, Naganagowda, Karle, & Balaram, 2001).

properties

IUPAC Name

tert-butyl (2S)-2-[[(2S)-1-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N3O6/c1-13(2)12-15(18(26)24-17(14(3)4)20(28)30-8)23-19(27)16-10-9-11-25(16)21(29)31-22(5,6)7/h13-17H,9-12H2,1-8H3,(H,23,27)(H,24,26)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJKZHILDMSZOS-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Pro-Leu-Val-Ome

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JL Bernier, R Houssin, JP Henichart - Tetrahedron, 1986 - Elsevier
… The preparation of the protected tripeptide BOC-Pro-Leu-Val-OMe has been achieved using … BOC-Pro-Leu-Val-OH To a solution of BOC-Pro-Leu-Val-OMe (4.4 g, 10 mnol) in methanol (…
Number of citations: 17 www.sciencedirect.com
M BLUMENSTEIN - Conformation in Biology and Drug Design …, 2014 - books.google.com
… The conformation of Boc-Pro-Leu-Val-OMe was studied in aqueous solution, in dimyristoyl lecithin vesicles, and in hexadecane and decane. By measurements of 13C chemical shifts …
Number of citations: 0 books.google.com

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